molecular formula C9H11ClO2 B1427059 1-(5-Chloro-2-methoxyphenyl)ethanol CAS No. 1216072-89-7

1-(5-Chloro-2-methoxyphenyl)ethanol

Cat. No. B1427059
M. Wt: 186.63 g/mol
InChI Key: SZSSGZBQJZZVER-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)ethanol, also known as 5-chloro-2-methoxybenzylalcohol, is a phenolic compound that has a wide range of applications in the fields of scientific research and laboratory experiments. It is a colorless liquid with a sweet, floral odor and a melting point of -19.5°C. Its molecular formula is C7H8ClO2 and its molecular weight is 165.6 g/mol.

Scientific Research Applications

Biocatalytic Production in Drug Intermediates

Enantiomerically pure (S)-1-(4-methoxyphenyl) ethanol, similar in structure to 1-(5-Chloro-2-methoxyphenyl)ethanol, is crucial for producing various drug intermediates. A study by Kavi et al. (2021) demonstrated its synthesis using Lactobacillus senmaizuke as a biocatalyst. This compound is instrumental in synthesizing antihistamines like diphenhydramine hydrochloride and loratadine.

Role in Organic Chemistry Reactions

In organic chemistry, the neighboring group participation of ortho-methoxyl groups, akin to those in 1-(5-Chloro-2-methoxyphenyl)ethanol, is significant. Ikeda et al. (1982) IkedaToshihiko et al. (1982) discussed how these groups participate in solvolytic reactions, leading to selective formation in specific yields.

Solvent Interactions and Structural Analysis

Chlorotris(2,4,6-trimethylphenyl)tin(IV) and its ethanol hemisolvate study by Geller et al. (2002) provide insights into the interactions of similar compounds with solvents like ethanol. This study helps in understanding the molecular structures and reactions of such compounds.

Kinetics and Reaction Mechanisms

The kinetics and mechanisms of reactions involving similar methoxyphenyl compounds are crucial in understanding their behavior in various chemical processes. For instance, Castro et al. (2001) E. Castro et al. (2001) studied the reactions of 3-methoxyphenyl thionocarbonates with alicyclic amines, providing valuable insights into their reaction mechanisms.

Applications in Cancer Research

The synthesis and evaluation of certain compounds against cancer cell lines, as described by Patravale et al. (2014), highlight the potential application of similar methoxyphenyl compounds in cancer research. These compounds can be synthesized through green chemistry principles, offering an environmentally friendly approach to drug development.

Fungal Degradation Studies

Methoxychlor degradation by the white rot fungus Phanerochaete chrysosporium, as researched by Grifoll & Hammel (1997), involves metabolizing to products similar to 1-(5-Chloro-2-methoxyphenyl)ethanol. This study is vital for understanding the environmental degradation of related compounds.

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSSGZBQJZZVER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-methoxyphenyl)ethanol

Synthesis routes and methods

Procedure details

To a solution of 1-(5-chloro-2-methoxyphenyl)ethanone (7.97 g, 43.1 mmol) in anhydrous tetrahydrofuran (40 mL) at 0° C. was added a 1M solution of lithium aluminium hydride In THF (14.2 mL, 14.2 mmol). After 3 hours, ethyl acetate (200 mL) was added and the mixture was washed with a 1M aqueous solution of hydrogen chloride (50 mL). The organic phase was concentrated in vacuo to afford the title compound (6.97 g, 86%)
Quantity
7.97 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
14.2 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Renaguli, S Fernando, PK Hopke… - Environmental …, 2020 - ACS Publications
Fish have been used for decades as bioindicators for assessing toxic contaminants in the Great Lakes ecosystem. Routine environmental monitoring programs target predetermined …
Number of citations: 16 pubs.acs.org

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